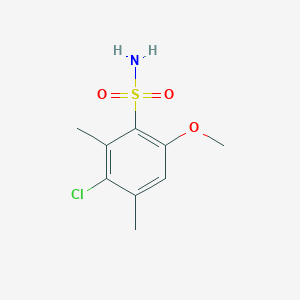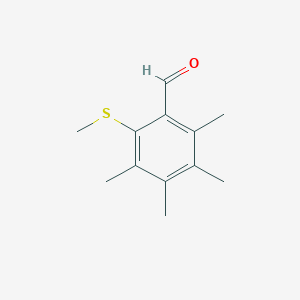![molecular formula C12H29N2PSi B14399123 N,N,N',N'-Tetraethyl-1-[(trimethylsilyl)phosphanylidene]methanediamine CAS No. 87813-29-4](/img/structure/B14399123.png)
N,N,N',N'-Tetraethyl-1-[(trimethylsilyl)phosphanylidene]methanediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N,N’,N’-Tetraethyl-1-[(trimethylsilyl)phosphanylidene]methanediamine is a chemical compound with the molecular formula C11H26N2SiP. This compound is known for its unique structure, which includes a phosphanylidene group bonded to a methanediamine backbone. It is used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetraethyl-1-[(trimethylsilyl)phosphanylidene]methanediamine typically involves the reaction of N,N,N’,N’-tetraethylmethanediamine with trimethylsilylphosphine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include a solvent like tetrahydrofuran (THF) and a temperature range of -78°C to room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and maintaining an inert atmosphere to prevent contamination and degradation of the product.
化学反应分析
Types of Reactions
N,N,N’,N’-Tetraethyl-1-[(trimethylsilyl)phosphanylidene]methanediamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphanylidene group to a phosphine.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum complexes.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphanylidene derivatives.
科学研究应用
N,N,N’,N’-Tetraethyl-1-[(trimethylsilyl)phosphanylidene]methanediamine is used in several scientific research fields:
Chemistry: It serves as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
作用机制
The mechanism of action of N,N,N’,N’-Tetraethyl-1-[(trimethylsilyl)phosphanylidene]methanediamine involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include transition metals, and the pathways involved often relate to catalytic processes in organic synthesis.
相似化合物的比较
Similar Compounds
- N,N,N’,N’-Tetraethyl-1,3-propanediamine
- N,N,N’,N’-Tetramethyl-1,3-propanediamine
- N,N,N’,N’-Tetraethylethylenediamine
Uniqueness
N,N,N’,N’-Tetraethyl-1-[(trimethylsilyl)phosphanylidene]methanediamine is unique due to the presence of the trimethylsilylphosphanylidene group, which imparts distinct reactivity and coordination properties compared to other similar diamines. This makes it particularly valuable in specialized catalytic applications and advanced material synthesis.
属性
CAS 编号 |
87813-29-4 |
|---|---|
分子式 |
C12H29N2PSi |
分子量 |
260.43 g/mol |
IUPAC 名称 |
N,N,N',N'-tetraethyl-1-trimethylsilylphosphanylidenemethanediamine |
InChI |
InChI=1S/C12H29N2PSi/c1-8-13(9-2)12(14(10-3)11-4)15-16(5,6)7/h8-11H2,1-7H3 |
InChI 键 |
JVXLGSMRHVYEKJ-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C(=P[Si](C)(C)C)N(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


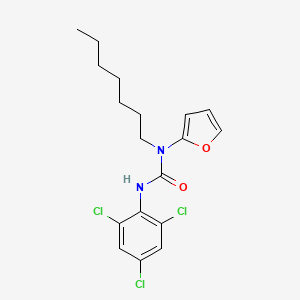
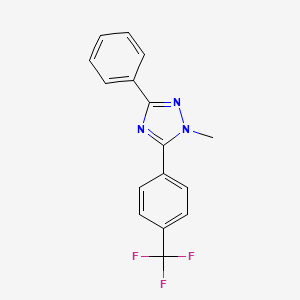
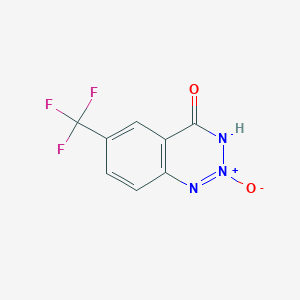

![{2-[4-Methyl-2-(2-methylpropoxy)phenyl]oxiran-2-yl}methanol](/img/structure/B14399076.png)
![2-Methyl-3-[4-(4-methylphenoxy)phenyl]quinazolin-4(3H)-one](/img/structure/B14399081.png)
![2-{3-[(3-Amino-3-oxopropyl)amino]benzene-1-sulfonyl}ethyl hydrogen sulfate](/img/structure/B14399084.png)
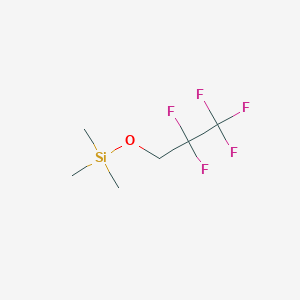
![(Ethyne-1,2-diyl)bis[ethynyl(diphenyl)stannane]](/img/structure/B14399093.png)
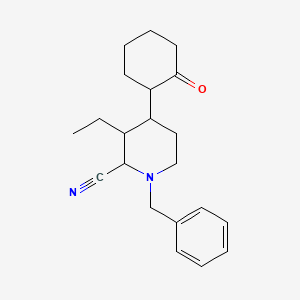
![(7R,11bR)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one](/img/structure/B14399107.png)

